1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride
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Overview
Description
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride is a fluorinated organic compound The presence of fluorine atoms in organic molecules often imparts unique properties, such as increased metabolic stability and enhanced binding affinity in biological systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with pyrazole derivatives. One common method is the iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This reaction is conducted in aqueous solution and involves a cascade diazotization/N-trifluoroethylation process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and catalysts to achieve high yields. The use of transition-metal catalysts, such as iron porphyrin complexes, is common in these processes .
Chemical Reactions Analysis
Types of Reactions
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be introduced into other molecules through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include trifluoroethyl chloride and hypervalent-iodine–CH2CF3 reagents.
Oxidation and Reduction: Conditions for these reactions vary depending on the desired products and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions include various N-trifluoroethylated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride involves its interaction with molecular targets through its trifluoroethyl group. This group can form strong hydrogen bonds and electrostatic interactions with biological molecules, enhancing its binding affinity and specificity. The exact molecular pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A related compound with similar fluorinated properties, used in various chemical syntheses.
2,2,2-Trifluoroethylhydrazine: Another fluorinated compound with applications in the synthesis of fluorinated pyridazines and hydrazones.
Uniqueness
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride is unique due to its specific structure, which combines the pyrazole ring with a trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3.ClH/c6-5(7,8)3-11-2-1-4(9)10-11;/h1-2H,3H2,(H2,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGJFSWMRNOZIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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